molecular formula C15H15N5O2S B2691234 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide CAS No. 891129-05-8

2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide

Cat. No. B2691234
CAS RN: 891129-05-8
M. Wt: 329.38
InChI Key: ONLIWZUDVUYDDG-UHFFFAOYSA-N
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Description

2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C15H15N5O2S and its molecular weight is 329.38. The purity is usually 95%.
BenchChem offers high-quality 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiasthma Potential

Researchers have investigated triazolopyrimidine derivatives for their potential as antiasthma agents. The preparation of these compounds involved multiple synthetic steps leading to the identification of several derivatives with promising mediator release inhibitory activity, suggesting their utility in asthma treatment. These findings are based on the human basophil histamine release assay, highlighting the compound's role in pharmacological studies aimed at discovering new therapeutic options for asthma (Medwid et al., 1990).

Herbicidal Activity

A series of novel 1,2,4-triazolopyrimidine derivatives were synthesized and showed significant herbicidal activity against various plant species. This research contributes to the development of new agrochemicals with potential benefits for crop protection and management. The design and synthesis of these compounds reveal their potential as effective herbicides with low toxicity, offering a new approach to controlling weeds and enhancing agricultural productivity (Yang et al., 2001).

Antimicrobial and Antifungal Agents

Several studies have focused on the synthesis of triazolopyrimidine derivatives and their evaluation as potential antimicrobial and antifungal agents. Compounds incorporating thiophene moieties have been synthesized and tested against various bacterial and fungal strains, showing potent activity in some cases. This line of research highlights the compound's relevance in addressing microbial resistance and the need for new antimicrobial agents (Mabkhot et al., 2016).

Antitumor Activity

Triazolopyrimidine derivatives have been synthesized and assessed for their antitumor activities against different cancer cell lines, including liver and breast cancer cells. Some derivatives exhibited potent activity, underscoring the potential of these compounds in cancer research and therapy development. This research opens new avenues for the discovery of novel anticancer drugs with improved efficacy and specificity (Edrees et al., 2017).

Antihypertensive Properties

Research into triazolopyrimidine derivatives has also explored their potential as antihypertensives. Studies involving pharmacophore modeling and synthesis of these compounds have identified derivatives with significant anti-hypertensive activity, highlighting their potential use in managing blood pressure and treating cardiovascular diseases (Keshari et al., 2020).

properties

IUPAC Name

2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-9-10(2)20-14(17-13(9)22)18-19-15(20)23-8-12(21)16-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,16,21)(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLIWZUDVUYDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2SCC(=O)NC3=CC=CC=C3)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide

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